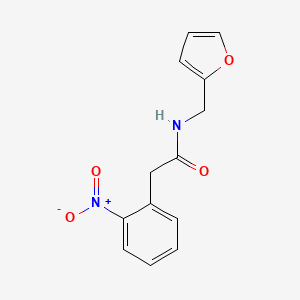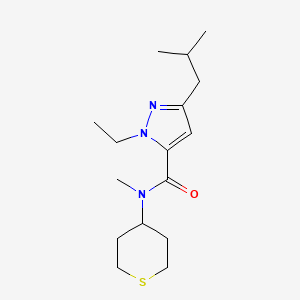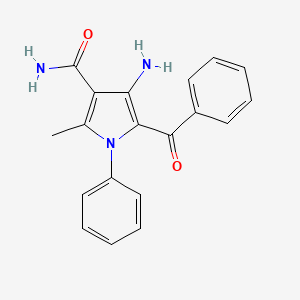![molecular formula C15H22N2O4S B5683834 N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MS-275, is a synthetic compound that belongs to the class of organic compounds known as benzamides. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The purpose of
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of HDACs, which leads to the acetylation of histones and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. In addition to its anti-cancer activity, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has also been found to possess anti-inflammatory and neuroprotective effects. Specifically, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide selectively targets HDAC1 and HDAC3, which are known to play a key role in cancer cell growth. However, one limitation of using N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potential toxicity. N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been found to be toxic to some normal cells, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to treat a wider range of cancers. Another area of interest is the investigation of the anti-inflammatory and neuroprotective effects of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other anti-cancer agents is an area that warrants further investigation.
Synthesis Methods
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide is synthesized by reacting 2-methoxy-4-(1-piperidinylsulfonyl)aniline with propionyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide.
Scientific Research Applications
N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its anti-cancer activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide promotes the acetylation of histones, which leads to a more open chromatin structure and increased gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth.
properties
IUPAC Name |
N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-8-7-12(11-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBQOWRXJBRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-4-(piperidine-1-sulfonyl)-phenyl]-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)



![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
methanone](/img/structure/B5683839.png)
